

An In-depth Technical Guide to Methyl 2-fluoro-4-h

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-fluoro-4-hydroxybenzoate
Cat. No.:	B042768

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a hydroxyl group and a fluorine atom, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its identifiers, proposed experiments, and applications in the development of therapeutic agents.

Core Identifiers and Physicochemical Properties

Accurate identification of chemical compounds is critical in research and development. The following table summarizes the key identifiers for **Methyl 2-fluoro-4-hydroxybenzoate**.

Identifier Type	Data
CAS Number	197507-22-5
IUPAC Name	Methyl 2-fluoro-4-hydroxybenzoate
Synonym	2-Fluoro-4-hydroxybenzoic acid methyl ester
Molecular Formula	C ₈ H ₇ FO ₃
Molecular Weight	170.14 g/mol
InChI Key	WYSPMXSNCAFCFV-UHFFFAOYSA-N
SMILES	COc1ccc(O)cc1F

```
digraph "Methyl_2_fluoro_4_hydroxybenzoate_Identifiers" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12];
node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#2196F3"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

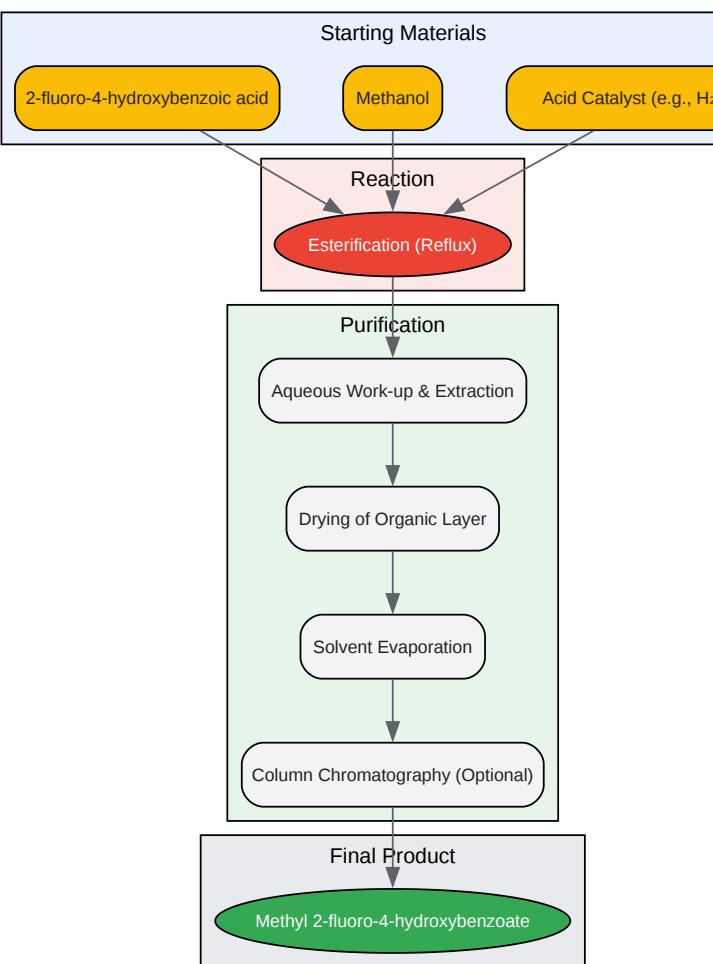
"Compound" [label="Methyl 2-fluoro-4-hydroxybenzoate | C8H7FO3", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Identifiers" [label=" CAS Number: 197507-22-5 | IUPAC Name: Methyl 2-fluoro-4-hydroxybenzoate | SMILES: COc1ccc(O)cc1F"];
```

```
"Compound" -> "Identifiers" [arrowhead=normal];
}
```

Caption: Key identifiers for **Methyl 2-fluoro-4-hydroxybenzoate**.

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **Methyl 2-fluoro-4-hydroxybenzoate** is not readily available in the public domain, a standard a hydroxybenzoic acid. This method is widely used for the synthesis of similar benzoate esters.^{[2][3]} The following is a proposed experimental protocol


Reaction: Esterification of 2-fluoro-4-hydroxybenzoic acid with methanol.

Materials:

- 2-fluoro-4-hydroxybenzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or Thionyl chloride
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-4-hydroxybenzoic acid in an excess of anhydrous methanol.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring.
- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography.
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
- Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium
- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **Methyl 2-fluoro-4-hydroxybenzoate**.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

A general Reverse-Phase HPLC (RP-HPLC) method can be adapted for the analysis of **Methyl 2-fluoro-4-hydroxybenzoate**. The following is a prop

Parameter	Suggested Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Acetonitrile and water with 0.1% formic acid
Elution	Isocratic or gradient
Flow Rate	1.0 mL/min
Detection	UV at approximately 254 nm
Injection Volume	10 μ L
Column Temperature	25-30 °C

Method Development Notes: The exact mobile phase composition and gradient profile will need to be optimized to achieve adequate separation from optimized based on the UV spectrum of the compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing direct biological activities or involvement in signaling pathways for **Methyl 2-fluoro-4-hydroxybenzoate** intermediate in the synthesis of more complex, biologically active molecules.

Role as an Intermediate for cPLA₂α Inhibitors:

Methyl 2-fluoro-4-hydroxybenzoate is a precursor in the synthesis of inhibitors of cytosolic phospholipase A2α (cPLA₂α). cPLA₂α is an enzyme that from cell membranes, which is a precursor to pro-inflammatory eicosanoids.^{[4][5]} By serving as a building block for cPLA₂α inhibitors, **Methyl 2-fluoro-4-hydroxybenzoate** has potential applications in inflammatory therapeutics.

Due to the lack of information on specific signaling pathways for the title compound, a diagram illustrating a potential, though unconfirmed, downstream pathway is shown below.

Conclusion

Methyl 2-fluoro-4-hydroxybenzoate is a valuable chemical intermediate with established identifiers. While specific experimental protocols for this product such as Fischer esterification and RP-HPLC can be readily adapted for its synthesis and analysis. Its primary known utility is in the synthesis of cPLA₂α inhibitors for inflammatory drugs. Further research into the direct biological effects of this compound may reveal additional therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 4-FLUORO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 3. nbinfo.com [nbinfo.com]
- 4. Pharmacophore-based discovery of a novel cytosolic phospholipase A(2)α inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-fluoro-4-hydroxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/documents/technical-guides/methyl-2-fluoro-4-hydroxybenzoate-cas-number-and-identifiers](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem makes no express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E C

Ontario, CA 9176

Phone: (601) 213-

Email: info@benc

